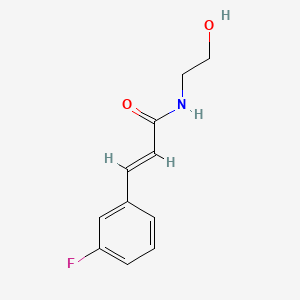

3-Fluoro-N-(2-hydroxyethyl)cinnamamide

Beschreibung

3-Fluoro-N-(2-hydroxyethyl)cinnamamide is a cinnamamide derivative characterized by a fluorine substituent at the 3-position of the phenyl ring and a 2-hydroxyethyl group attached to the amide nitrogen. Its structure combines an α,β-unsaturated acrylamide backbone with polar and electron-withdrawing groups, which influence its physicochemical properties and biological activity.

Eigenschaften

CAS-Nummer |

43196-22-1 |

|---|---|

Molekularformel |

C11H12FNO2 |

Molekulargewicht |

209.22 g/mol |

IUPAC-Name |

(E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)prop-2-enamide |

InChI |

InChI=1S/C11H12FNO2/c12-10-3-1-2-9(8-10)4-5-11(15)13-6-7-14/h1-5,8,14H,6-7H2,(H,13,15)/b5-4+ |

InChI-Schlüssel |

ZICDDQOPRQSIRB-SNAWJCMRSA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)F)/C=C/C(=O)NCCO |

Kanonische SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)NCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(2-hydroxyethyl)cinnamamide typically involves the reaction of 3-fluorocinnamic acid with 2-aminoethanol. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of 3-Fluoro-N-(2-hydroxyethyl)cinnamamide can be scaled up using continuous-flow microreactors. This method allows for precise control of reaction parameters, such as temperature and residence time, leading to high yields and purity of the product. The use of recyclable catalysts, such as Lipozyme® TL IM, further enhances the efficiency and sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-N-(2-hydroxyethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of 3-fluoro-N-(2-oxoethyl)cinnamamide.

Reduction: Formation of 3-fluoro-N-(2-aminoethyl)cinnamamide.

Substitution: Formation of various substituted cinnamamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-N-(2-hydroxyethyl)cinnamamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Fluoro-N-(2-hydroxyethyl)cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with ergosterol in the fungal cell membrane, leading to disruption of membrane integrity and antifungal activity . Additionally, it may inhibit certain enzymes or receptors, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Variations in Cinnamamide Derivatives

Cinnamamide derivatives differ primarily in substituents on two regions:

Phenyl Ring Substituents : Position and type (e.g., halogen, hydroxyl, methoxy).

Amide Nitrogen Substituents : Alkyl, aryl, or functionalized groups (e.g., hydroxyethyl, benzyl).

Table 1: Key Structural and Functional Differences

Impact of Substituents on Activity

- Fluorine at 3-Position : The electron-withdrawing nature of fluorine enhances binding to target proteins (e.g., ion channels in anticonvulsant activity) by modulating electron density and steric effects .

- 2-Hydroxyethyl Group : Improves solubility and hydrogen-bonding capacity, reducing toxicity compared to lipophilic substituents like benzyl .

- Benzyl Group : Enhances anti-biofilm activity in N-benzyl cinnamamide by increasing hydrophobicity, facilitating membrane penetration in Vibrio harveyi .

Pharmacological and Biochemical Insights

Anticonvulsant Activity

3-Fluoro-N-(2-hydroxyethyl)cinnamamide outperforms analogs with non-fluorinated phenyl rings or bulkier N-substituents. For example:

- Compound 1d (a fluoro-substituted derivative) showed an ED₅₀ of 18.7 mg/kg in MES tests, whereas non-fluorinated analogs required higher doses for similar efficacy .

- Neurotoxicity : The hydroxyethyl group reduced rotarod neurotoxicity (TD₅₀ = 217.6 mg/kg) compared to N-phenyl derivatives, which exhibit higher toxicity .

Anti-Biofilm and Antimicrobial Activity

N-Benzyl cinnamamide, though structurally distinct, highlights the role of N-substituents in antimicrobial applications. It inhibits Vibrio harveyi biofilm formation at 10 µg/mL, likely via quorum sensing disruption . In contrast, 3-Fluoro-N-(2-hydroxyethyl)cinnamamide’s polar groups may limit its utility in hydrophobic microbial environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.